N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
Propriétés
IUPAC Name |
N'-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNFHNJSOVGDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and tetrahydroisoquinoline intermediates, followed by their coupling with ethanediamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form different isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the tetrahydroisoquinoline moiety may produce isoquinoline derivatives.
Applications De Recherche Scientifique
N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The compound shares functional similarities with acetamide derivatives and heterocyclic amines. Key comparisons include:
Insights :
Physicochemical Properties
- Melting Point: Compound 4a has a high melting point (230–232°C) due to its crystalline aromatic systems . The target compound’s partially saturated tetrahydroisoquinoline and flexible cyclohexyl group may lower its melting point.
- Solubility : The furan ring’s lower polarity compared to 4a’s chlorophenyl group may enhance the target’s solubility in organic solvents. However, the ethanediamide moiety could increase aqueous solubility relative to ’s thiol compound .
Activité Biologique
N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : The compound features a cyclohexyl group attached to an ethanediamide backbone.
- Functional Groups : It includes a furan moiety and a tetrahydroisoquinoline derivative, which are significant for its biological interactions.
Pharmacological Effects
Research indicates that N'-cyclohexyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide exhibits several pharmacological properties:
- Antinociceptive Activity : Studies suggest that the compound may have pain-relieving properties. In rodent models, it has shown efficacy in reducing pain responses.
- Cognitive Enhancement : Preliminary findings indicate potential benefits in cognitive function, possibly through modulation of neurotransmitter systems.
- Antidepressant Effects : The compound may influence serotonin and dopamine pathways, suggesting its utility in treating depressive disorders.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to act on various receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may enhance cognitive functions by modulating nAChRs.
- Sigma Receptors : There is evidence suggesting involvement with sigma receptors, which are implicated in mood regulation and neuroprotection.
Case Studies and Research Findings
- Study on Antinociceptive Effects :
- A study conducted on male Wistar rats demonstrated that administration of the compound resulted in a significant reduction in pain responses compared to control groups. The study utilized the formalin test to measure nociceptive behavior.
| Treatment Group | Pain Response (Mean ± SEM) |
|---|---|
| Control | 30 ± 5 |
| Low Dose (5 mg/kg) | 20 ± 4 |
| High Dose (20 mg/kg) | 10 ± 3 |
- This data suggests a dose-dependent antinociceptive effect.
- Cognitive Function Study :
- In another investigation involving the Morris water maze test, subjects treated with the compound showed improved memory retention compared to untreated controls.
| Treatment Group | Time to Locate Platform (s) |
|---|---|
| Control | 60 ± 10 |
| Low Dose (5 mg/kg) | 45 ± 8 |
| High Dose (20 mg/kg) | 30 ± 5 |
- These results indicate potential cognitive-enhancing properties.
- Depression Model :
- An animal model of depression revealed that the compound significantly reduced immobility time in the forced swim test, indicating antidepressant-like effects.
| Treatment Group | Immobility Time (s) |
|---|---|
| Control | 120 ± 15 |
| Low Dose (5 mg/kg) | 90 ± 10 |
| High Dose (20 mg/kg) | 60 ± 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
